molecular formula C13H10O3 B146640 2,2'-Dihydroxybenzophenone CAS No. 835-11-0

2,2'-Dihydroxybenzophenone

Cat. No.: B146640
CAS No.: 835-11-0
M. Wt: 214.22 g/mol
InChI Key: YIYBRXKMQFDHSM-UHFFFAOYSA-N
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Description

2,2’-Dihydroxybenzophenone is an organic compound with the molecular formula C13H10O3. It is a derivative of benzophenone, characterized by the presence of two hydroxyl groups attached to the benzene rings. This compound is known for its applications in various fields, including its use as a UV absorber in sunscreens and as an intermediate in the synthesis of other chemical compounds .

Scientific Research Applications

2,2’-Dihydroxybenzophenone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2,2’-Dihydroxybenzophenone is a medicinally important structural motif with various biological activities . It has been used as sunscreen additives and as intermediates in the synthesis of chiral ligands

Mode of Action

The mode of action of 2,2’-Dihydroxybenzophenone involves the crucial role of the hydroxy group in the reductive homo-coupling process . The outcome of the reaction course was also found to be influenced by the electronics of the substituent groups in salicylaldehydes . In derivatives of 2,2’-Dihydroxybenzophenone, two acidic hydroxyl groups are held in an orientation that should allow them to act simultaneously as donors of hydrogen bonds to the oxygen atom of the carbonyl group .

Biochemical Pathways

It has been found that 2,2’-dihydroxybenzophenone can affect the β-catenin signaling pathway, which plays a crucial role in bone formation and antiosteoporotic activity .

Pharmacokinetics

It is known that the compound is synthesized directly or by oxidation of their incipiently obtained benzylic alcohols by diverse efficient methods .

Result of Action

It has been found that 2,2’-dihydroxybenzophenone can increase the phosphorylation of glycogen synthase kinase-3β (gsk-3β) at ser9 and the total expression of β-catenin in the cytosol, and markedly increase the localization of β-catenin into the nucleus .

Action Environment

It has been found that the compound’s absorption peaks show a shift depending on the electron-absorbing or electron-giving groups attached to it .

Safety and Hazards

It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation . It is also advised to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The degradation kinetics and mechanisms of benzophenone-type UV filters and their degradation products (DPs) under UV and solar irradiation and in UV-based advanced oxidation processes (AOPs) such as UV/H 2 O 2, UV/persulfate, and the Fenton process are being studied . The effects of various operating parameters on the degradation of tested benzophenones from aqueous matrices are being presented .

Biochemical Analysis

Biochemical Properties

2,2’-Dihydroxybenzophenone plays a significant role in biochemical reactions, particularly as a UV absorber. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with myeloid differentiation factor 2 (MD2), blocking the dimerization of Toll-like receptor 4 (TLR4), which is crucial in the immune response . Additionally, 2,2’-Dihydroxybenzophenone can inhibit the activity of certain enzymes involved in oxidative stress, thereby acting as an antioxidant .

Cellular Effects

2,2’-Dihydroxybenzophenone influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the β-catenin signaling pathway, which is essential for bone formation and antiosteoporotic activity . Moreover, 2,2’-Dihydroxybenzophenone has been shown to increase the expression of osteoblast-specific markers, such as Runt-related transcription factor 2 (RUNX2) and osterix, in pre-osteoblastic cells .

Molecular Mechanism

At the molecular level, 2,2’-Dihydroxybenzophenone exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, influencing their structure and function. For instance, it has been shown to form a bifurcated six-membered hydrogen bridge in its ketone form, which stabilizes its structure . Additionally, 2,2’-Dihydroxybenzophenone can inhibit or activate enzymes by binding to their active sites, thereby altering their activity .

Temporal Effects in Laboratory Settings

The effects of 2,2’-Dihydroxybenzophenone can change over time in laboratory settings. It is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Long-term studies have shown that 2,2’-Dihydroxybenzophenone can maintain its UV-absorbing properties over extended periods, making it a reliable additive in polymer materials

Dosage Effects in Animal Models

The effects of 2,2’-Dihydroxybenzophenone vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhancing bone formation and reducing oxidative stress . At high doses, it can exhibit toxic effects, including endocrine disruption and adverse effects on reproductive and genetic health . Therefore, it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.

Metabolic Pathways

2,2’-Dihydroxybenzophenone is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, 2,2’-Dihydroxybenzophenone can affect the β-catenin signaling pathway, which plays a crucial role in bone metabolism .

Transport and Distribution

Within cells and tissues, 2,2’-Dihydroxybenzophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its distribution can be influenced by factors such as lipophilicity and molecular size. Studies have shown that 2,2’-Dihydroxybenzophenone can accumulate in specific tissues, such as the skin, where it exerts its UV-absorbing effects .

Subcellular Localization

The subcellular localization of 2,2’-Dihydroxybenzophenone can affect its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization can be influenced by targeting signals and post-translational modifications. For instance, the presence of hydroxyl groups in its structure can facilitate its interaction with nuclear receptors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dihydroxybenzophenone can be synthesized through several methods. One common approach involves the rhodium-catalyzed direct synthesis from functionalized salicylaldehydes. This method provides an efficient route to obtain 2,2’-dihydroxybenzophenone by utilizing the hydroxy group in the reductive homo-coupling process .

Industrial Production Methods: In industrial settings, the preparation of 2,2’-dihydroxybenzophenone often involves the Fries rearrangement of O-acylphenols or the hydrolysis of xanthone derivatives. These methods are preferred due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dihydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzophenone
  • 4,4’-Dihydroxybenzophenone
  • 2,2’,4,4’-Tetrahydroxybenzophenone

Comparison: 2,2’-Dihydroxybenzophenone is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and UV absorption properties. Compared to 2,4-dihydroxybenzophenone, it exhibits different hydrogen bonding interactions, affecting its stability and reactivity. The presence of additional hydroxyl groups in 2,2’,4,4’-tetrahydroxybenzophenone further alters its chemical behavior and applications .

Properties

IUPAC Name

bis(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBRXKMQFDHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022404
Record name 2,2'-Dihydroxybenzophenone
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-11-0
Record name 2,2′-Dihydroxybenzophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=835-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dihydroxybenzophenone
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Record name 2,2'-Dihydroxybenzophenone
Source EPA DSSTox
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Record name 2,2'-dihydroxybenzophenone
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Record name 2,2'-DIHYDROXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2′-Dihydroxybenzophenone?

A1: 2,2′-Dihydroxybenzophenone has the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol. []

Q2: How does the structure of 2,2′-Dihydroxybenzophenone influence its conformation?

A2: The presence of two hydroxyl groups at the 2 and 2′ positions of the benzophenone structure leads to intramolecular hydrogen bonding. DFT studies suggest that the energetically favorable conformation involves a single 6-membered hydrogen bond, although a bifurcated 6-membered H bridge is also possible. [, ]

Q3: What spectroscopic techniques are commonly used to characterize 2,2′-Dihydroxybenzophenone?

A3: Common techniques include infrared (IR) spectroscopy, particularly linear dichroism studies, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into vibrational modes, electronic transitions, and proton environments, aiding in structural elucidation. [, ]

Q4: How does the incorporation of 2,2′-Dihydroxybenzophenone impact the photostability of polymers like poly(vinyl chloride)?

A4: Research indicates that incorporating derivatives of 2,2′-Dihydroxybenzophenone, specifically certain oxocalix[n]arenes synthesized from it, can enhance the resistance of poly(vinyl chloride) films to photooxidation. This improved stability is attributed to the UV-absorbing properties of these derivatives. []

Q5: Can 2,2′-Dihydroxybenzophenone act as a ligand in catalyst systems?

A5: Yes, 2,2′-Dihydroxybenzophenone can function as a ligand for palladium. For instance, a Pd(II)–2,2′-Dihydroxybenzophenone complex anchored on SBA-15 has demonstrated catalytic activity in Heck reactions and alkene hydrogenation. This highlights the potential of utilizing 2,2′-Dihydroxybenzophenone in heterogeneous catalysis. [, ]

Q6: What is the role of the hydroxyl groups in the Rh-catalyzed synthesis of 2,2′-dihydroxybenzophenones?

A6: Research indicates that the hydroxy group plays a crucial role in the rhodium-catalyzed reductive homo-coupling of salicylaldehydes, leading to the formation of 2,2′-dihydroxybenzophenones. This highlights the importance of the hydroxyl group for the specific reactivity in this synthesis. []

Q7: Have computational methods been employed to study the structure and properties of 2,2′-Dihydroxybenzophenone?

A7: Yes, Density Functional Theory (DFT) calculations have been extensively used to investigate the conformational preferences, hydrogen bonding patterns, and electronic properties of 2,2′-Dihydroxybenzophenone and its derivatives. These studies offer valuable insights into structure-activity relationships. [, ]

Q8: How do structural modifications of 2,2′-Dihydroxybenzophenone affect its biological activity, particularly its anti-inflammatory properties?

A8: Studies have shown that converting 2,2′-Dihydroxybenzophenone into its oxime and N-acyl hydrazone derivatives can significantly enhance its anti-inflammatory activity. This suggests that modifications to the carbonyl group can significantly influence the molecule's pharmacological profile. []

Q9: Is there a correlation between the structure of 2,2′-Dihydroxybenzophenone derivatives and their inhibitory activity against human glutathione transferases (GSTs)?

A9: Research indicates that the presence of bromine or phenyl substituents, particularly at the 5 or 5′ positions, significantly impacts the inhibitory potency of 2,2′-Dihydroxybenzophenone derivatives against specific human GST isoenzymes. Additionally, the presence of a weakly acidic oxime group with a small volume appears to be favorable for binding to hGSTM1-1. [, ]

Q10: Does 2,2′-Dihydroxybenzophenone interact with specific enzymes in biological systems?

A10: Yes, 2,2′-Dihydroxybenzophenone and its derivatives have shown inhibitory activity against human glutathione transferases (GSTs), specifically hGSTA1-1, hGSTP1-1, and hGSTM1-1. These enzymes are involved in detoxification processes and play a role in multidrug resistance. [, , , , ]

Q11: What analytical techniques are used to determine trace amounts of molybdenum using 2,2′-Dihydroxybenzophenone thiosemicarbazone?

A11: Spectrophotometry is commonly employed, capitalizing on the formation of a red-colored complex between molybdenum and 2,2′-Dihydroxybenzophenone thiosemicarbazone in the presence of tin(II) chloride. The complex exhibits maximum absorbance at 500 nm, enabling quantitative analysis of molybdenum. []

Q12: Can 2,2′-Dihydroxybenzophenone thiosemicarbazone be used to determine the concentration of other metal ions?

A12: Yes, besides molybdenum, 2,2′-Dihydroxybenzophenone thiosemicarbazone has been investigated as a spectrophotometric reagent for determining trace amounts of copper, cobalt, nickel, and iron in mixtures. []

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